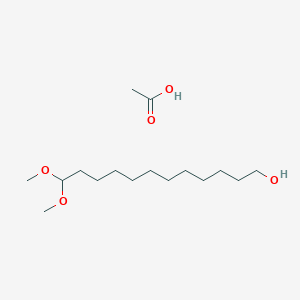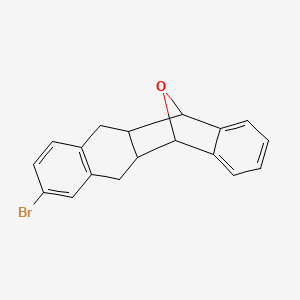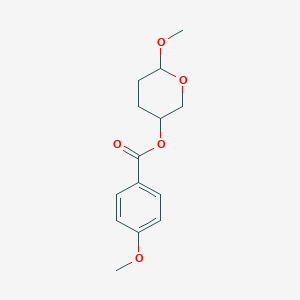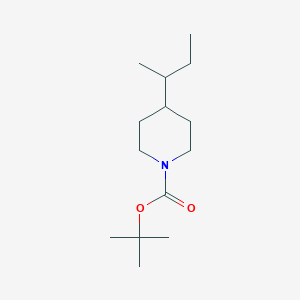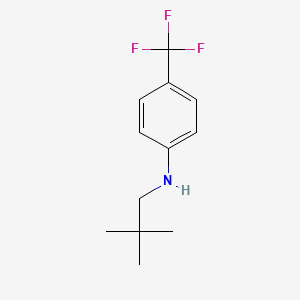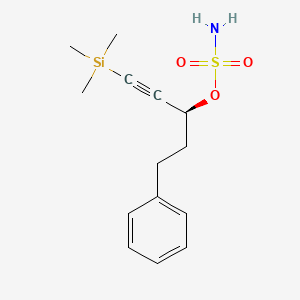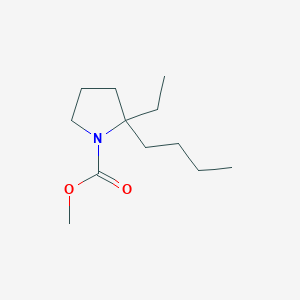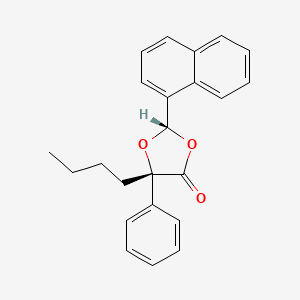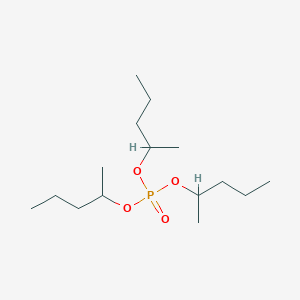
Tripentan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripentan-2-yl phosphate is an organophosphorus compound with the molecular formula C8H17O4P. It is a colorless liquid at room temperature and is known for its applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tripentan-2-yl phosphate can be synthesized through the reaction of pentan-2-ol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Pentan-2-ol is added to a solution of phosphorus oxychloride in an organic solvent like dichloromethane.
- Pyridine is added dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure complete conversion.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Tripentan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphite esters.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium alkoxides (NaOR) are employed for nucleophilic substitution.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite esters.
Substitution: Various alkyl phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tripentan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for phosphorylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants.
Wirkmechanismus
The mechanism by which tripentan-2-yl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a phosphorylation agent, transferring its phosphate group to other molecules, thereby modulating their activity. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyl phosphate: Another organophosphorus compound used as a flame retardant and plasticizer.
Triethyl phosphate: Used as a solvent and plasticizer.
Trimethyl phosphate: Employed in organic synthesis and as a flame retardant.
Uniqueness
Tripentan-2-yl phosphate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and applications differ from those of other organophosphorus compounds, making it valuable in specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
646521-37-1 |
|---|---|
Molekularformel |
C15H33O4P |
Molekulargewicht |
308.39 g/mol |
IUPAC-Name |
tripentan-2-yl phosphate |
InChI |
InChI=1S/C15H33O4P/c1-7-10-13(4)17-20(16,18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
InChI-Schlüssel |
BCIFMBSWFCXFAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OP(=O)(OC(C)CCC)OC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol](/img/structure/B12610565.png)
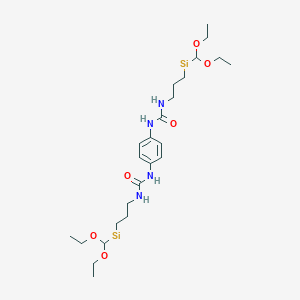
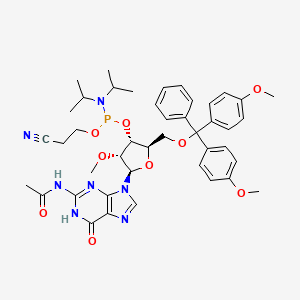
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)
